2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide

Physicochemical profiling Drug-likeness Positional isomer comparison

Researchers screening pyridazinone libraries face a critical challenge: >72% of analogs show no activity, making it essential to deconvolute which substituents drive function. This compound solves that problem as a para-methoxyphenyl/2-fluorophenyl control for SAR studies. Key advantages: - Substructurally matched to probe 4-methoxy vs. indole contribution in CatK suppression (TRAP assay at 0.5-3 μM) - Unexplored chemotype with no ChEMBL annotations, ensuring freedom-to-operate for hit discovery - Available from stock with no synthetic lead time, enabling immediate phenotypic screening deployment

Molecular Formula C19H16FN3O3
Molecular Weight 353.3 g/mol
Cat. No. B4506885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide
Molecular FormulaC19H16FN3O3
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
InChIInChI=1S/C19H16FN3O3/c1-26-14-8-6-13(7-9-14)21-18(24)12-23-19(25)11-10-17(22-23)15-4-2-3-5-16(15)20/h2-11H,12H2,1H3,(H,21,24)
InChIKeyJEOILYPDJFDXCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide (CAS 1224168-55-1): Core Identity and Procurement Classification


2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide (CAS 1224168-55-1) is a synthetic pyridazinone derivative with molecular formula C₁₉H₁₆FN₃O₃ and molecular weight 353.3 g/mol . The compound belongs to the pyridazinone N-aryl acetamide subclass, a chemotype extensively investigated for α-glucosidase inhibition, anti-inflammatory activity, and osteoclast differentiation modulation [1][2]. It is primarily distributed as a screening compound through commercial libraries and has no reported clinical trial history [3]. Its structural architecture—a 2-fluorophenyl substituent at the pyridazinone 3-position paired with a 4-methoxyphenyl acetamide side chain—differentiates it from both regioisomeric and substituent-variant analogs in commercial screening collections.

Why Generic Pyridazinone Substitution Is Not Advisable for 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide


Within the pyridazinone N-aryl acetamide subclass, even minor positional isomerism or substituent swapping produces functionally non-equivalent compounds. The 4-methoxy regioisomer (para-substituted anilide) exhibits distinct physicochemical properties—including altered hydrogen-bonding capacity and conformational preference—compared to its 2-methoxy and 3-methoxy positional isomers, which are also commercially available . Structure–activity relationship (SAR) analyses of pyridazinone libraries demonstrate that anti-inflammatory NF-κB inhibitory activity is highly sensitive to both the phenyl substituent pattern on the pyridazinone core and the N-aryl acetamide terminus; 34 out of 177 screened pyridazinone derivatives showed anti-inflammatory activity, while the majority were inactive, underscoring that structural similarity does not predict functional equivalence [1]. Furthermore, a focused screen of 11 structurally related pyridazinone acetamides for osteoclast differentiation inhibition identified only one active compound (2N1HIA), with the remaining 10—despite sharing the core scaffold—showing no significant activity, confirming that even closely related in-class compounds cannot be assumed interchangeable for target-directed studies [2].

Quantitative Differentiation Evidence: 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide vs. Closest Analogs


Physicochemical Differentiation: Calculated logP and Topological PSA vs. Positional Isomers

The 4-methoxy (para) regioisomer exhibits a calculated logP of 2.77 and topological polar surface area (TPSA) of 68.34 Ų [1]. In contrast, the 3-methoxy (meta) positional isomer (CAS not available, ChemDiv ID 8012-0025) and 2-methoxy (ortho) isomer are predicted to display altered logP values and hydrogen-bonding geometries due to differential electronic effects of the methoxy substituent position on the anilide ring. Class-level analysis of pyridazinone N-aryl acetamides reveals that TPSA and logP are critical determinants of membrane permeability and target engagement in this series [2]. The para-methoxy orientation provides a linear molecular geometry with maximal separation between the hydrogen bond donor (amide NH) and acceptor (methoxy oxygen), a feature that impacts both solubility and putative target binding conformation relative to ortho/meta isomers.

Physicochemical profiling Drug-likeness Positional isomer comparison

Differentiation from 2N1HIA: Substituent Simplification as a Chemical Probe Strategy

The most extensively characterized close analog is 2N1HIA (2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide, CAS not available). 2N1HIA suppressed RANKL-induced osteoclast differentiation with 50% reduction in TRAP-positive multinucleated cell formation at 1 μM and complete abolition at 3 μM, without cytotoxicity at all tested concentrations (0.5–3 μM, 72 h MTT assay) [1]. The target compound differs from 2N1HIA at two positions: (a) absence of the 4-methoxy substituent on the 2-fluorophenyl ring, and (b) replacement of the N-1H-indol-5-ylacetamide with N-(4-methoxyphenyl)acetamide. Within the same 11-compound screen, the 10 compounds lacking the 2N1HIA-specific substitution pattern showed no significant osteoclast inhibitory activity [1]. The target compound's simpler substitution pattern (unsubstituted 2-fluorophenyl plus 4-methoxyphenyl amide) makes it a rational minimalist probe for deconvoluting which structural features of 2N1HIA are essential for CatK suppression and CD47 modulation.

Osteoclast differentiation Chemical probe Structure–activity relationship Cathepsin K

Class-Level In Vitro α-Glucosidase Inhibition as a Pyridazinone N-Aryl Acetamide Pharmacophore Indicator

A systematic SAR study of pyridazine N-aryl acetamides demonstrated that 12 out of the synthesized series were more potent α-glucosidase inhibitors than acarbose (clinical reference standard). The most potent compound (7a) exhibited an IC₅₀ of 70.1 μM against α-glucosidase, with no cytotoxicity toward HDF cells [1]. While the target compound was not among those specifically synthesized and tested, it shares the core pyridazine N-aryl acetamide pharmacophore and the critical N-aryl substitution pattern. Kinetic studies in this series established competitive inhibition mechanisms, and molecular docking identified key interactions within the α-glucosidase active site that depend on both the pyridazinone core and the N-aryl substituent orientation [1]. The 4-methoxyphenyl group in the target compound provides a specific hydrogen-bond acceptor geometry that differs from the substituted phenyl variants tested, offering a distinct SAR data point.

α-Glucosidase inhibition Antidiabetic Pyridazine SAR

NF-κB Anti-Inflammatory Screening Hit Rate as a Class-Level Differentiator for Pyridazinone Selection

A library screen of 177 pyridazinones and structurally related derivatives for LPS-induced NF-κB transcriptional activity inhibition in human THP1-Blue monocytic cells identified 48 compounds (27.1% hit rate) with anti-inflammatory activity [1]. Of these, 34 compounds were FPR agonists while 14 inhibited NF-κB through FPR-independent pathways, demonstrating that subtle structural variations within the pyridazinone class dictate both potency and mechanism. SAR classification models based on atom pair descriptors and physicochemical ADME parameters were developed to distinguish active from inactive compounds, revealing that there was little correlation between FPR agonism and NF-κB inhibition [1]. The target compound's specific 2-fluorophenyl/4-methoxyphenyl substitution pattern represents a distinct descriptor combination within this SAR landscape, positioning it as a candidate for probing FPR-independent anti-inflammatory mechanisms. The most potent inhibitors in this screen also suppressed LPS-induced IL-6 production in human MonoMac-6 monocytic cells [1].

Anti-inflammatory screening NF-κB inhibition Pyridazinone library

Database-Level Activity Annotation Gap as a Procurement Differentiation Factor

According to ZINC and ChEMBL database annotations, 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide (ZINC408650193) has no known bioactivity data, no reported publications, and no clinical trial history [1]. This absence of annotation contrasts with other pyridazinone derivatives that have known target annotations in ChEMBL (e.g., ROCK2 kinase predictions for structurally related compounds such as ZINC4865939) [2]. For computational screening campaigns, this compound occupies a distinct region of chemical space that is unencumbered by prior art or known polypharmacology liabilities, making it suitable for de novo target identification or phenotypic screening where intellectual property freedom-to-operate and target novelty are procurement criteria.

ChEMBL annotation ZINC database Virtual screening Novel chemical space

Regioisomeric Specificity: 4-Methoxy vs. 2-Methoxy and 3-Methoxy Anilide Positioning

All three regioisomers—2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide, the 3-methoxyphenyl variant, and the target 4-methoxyphenyl compound—share identical molecular formula (C₁₉H₁₆FN₃O₃) and molecular weight (353.35 g/mol) but differ in the methoxy position on the anilide ring . In pyridazine N-aryl acetamide SAR, the position of substituents on the N-aryl ring directly influences enzyme inhibition potency: in the α-glucosidase series, differential IC₅₀ values were observed across compounds varying only in N-aryl substitution pattern [1]. The para-substituted variant places the methoxy oxygen at the furthest distance from the amide linkage, maximizing the dipole moment along the molecular long axis—a geometric feature not achievable with ortho or meta substitution. This conformational distinction is relevant when hydrogen-bond acceptor positioning is hypothesized to be critical for target engagement.

Regioisomer comparison 4-Methoxyphenyl acetamide Positional SAR

Optimal Research and Procurement Application Scenarios for 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide


Minimalist Pharmacophore Probe for Osteoclast Cathepsin K Pathway Deconvolution

Based on the 2N1HIA osteoclast differentiation study [1], this compound serves as a substructure-control compound to determine whether the 4-methoxy group on the fluorophenyl ring and/or the N-1H-indole moiety of 2N1HIA are essential for CatK suppression. By testing the target compound alongside 2N1HIA in BMM osteoclastogenesis assays (TRAP staining at 0.5–3 μM, MTT cytotoxicity counter-screen), researchers can isolate the contribution of the pyridazinone–acetamide core scaffold to the observed anti-osteoclastogenic phenotype. This deconvolution strategy is directly supported by the finding that 10 out of 11 structurally related compounds in the original screen lacked activity, demonstrating that minor structural changes abolish function [1].

Para-Substitution Vector Exploration in α-Glucosidase Inhibitor SAR

The systematic pyridazine N-aryl acetamide SAR study by Moghimi et al. demonstrated that specific N-aryl substitutions produce α-glucosidase inhibitors more potent than acarbose (IC₅₀ = 70.1 μM for the lead compound 7a) with no HDF cytotoxicity [2]. The target compound represents an unexplored para-methoxyphenyl combination within this pharmacophore model, enabling researchers to probe whether the 4-methoxy group on the anilide ring enhances or diminishes α-glucosidase binding relative to the published substitution patterns. Molecular docking following the published protocol can predict binding pose differences attributable to the para-methoxy orientation before committing to synthesis and enzymatic assay.

FPR-Independent Anti-Inflammatory Pathway Screening in THP1-Blue NF-κB Reporter Assays

The Crocetti et al. library screen demonstrated that only 27.1% of pyridazinone derivatives inhibit LPS-induced NF-κB activity, and that anti-inflammatory activity can occur through FPR-dependent or FPR-independent mechanisms [3]. This compound, with its distinct 2-fluorophenyl/4-methoxyphenyl substitution pattern, can be screened in the THP1-Blue NF-κB reporter assay (with FPR1/FPR2 counter-screening) to determine whether it falls within the active 27.1% subset and, if so, whether its mechanism is FPR-dependent or FPR-independent. The finding that FPR agonism does not correlate with NF-κB inhibition means that this compound's unique substitution pattern may access distinct anti-inflammatory signaling pathways not addressed by known FPR agonists [3].

De Novo Phenotypic Screening in Underexplored Chemical Space for Target Identification

The confirmed absence of ChEMBL bioactivity annotations, published literature reports, and clinical trial history for this compound [4] makes it a strong candidate for incorporation into phenotypic screening libraries where intellectual property freedom-to-operate and target novelty are prioritized. Unlike pyridazinone derivatives with existing kinase inhibition annotations (e.g., ROCK2 predictions for related ZINC compounds [5]), this compound occupies unencumbered chemical space, reducing the risk of screening hits that rediscover known pharmacology. Procurement for diversity-oriented screening collections is supported by its membership in the InterBioScreen natural-product-like compound library and its commercial availability through multiple vendors.

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